

# 2-ME G protein-coupled estrogen receptor GPER activity

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: 2-Methoxyestradiol

CAS No.: 362-07-2

Cat. No.: S548450

Get Quote

## Quantitative Profile of 2-Methoxyestradiol (2-ME)

The table below summarizes the key quantitative data and functional role of 2-ME at the GPER, based on current research:

Parameter	Description / Value	Experimental Context / Significance
<b>Functional Role</b>	GPER Agonist [1] [2]	Binds to and activates GPER signaling pathways.
<b>Binding Affinity (Ki/ Kd)</b>	High affinity; Kd of 3.7 nM for [ <sup>3</sup> H]2-ME binding [3]	Measured in GPER-transduced Sf9 insect cell lysates. Indicates a strong, saturable, and reversible binding interaction.
<b>Relative Potency</b>	> Aldosterone > Estradiol (E2) ≥ G1 [3]	Order of potency for competing for [ <sup>3</sup> H]2-ME binding in radioligand assays.
<b>Inhibitory Activity</b>	IC50 of ~3 nM for ERK phosphorylation [3]	Potent inhibitor of GPER-mediated ERK phosphorylation, correlating with its high binding affinity.

Parameter	Description / Value	Experimental Context / Significance
Inhibitory Activity	IC50 of ~0.3 nM for cell proliferation [3]	Demonstrates potent anti-proliferative effects via GPER in cellular assays.

## Detailed Experimental Protocol: Radioligand Binding

The most detailed methodology found describes the technique used to confirm the direct binding of ligands, including 2-ME, to GPER [3].

### • 1. Cell System Preparation:

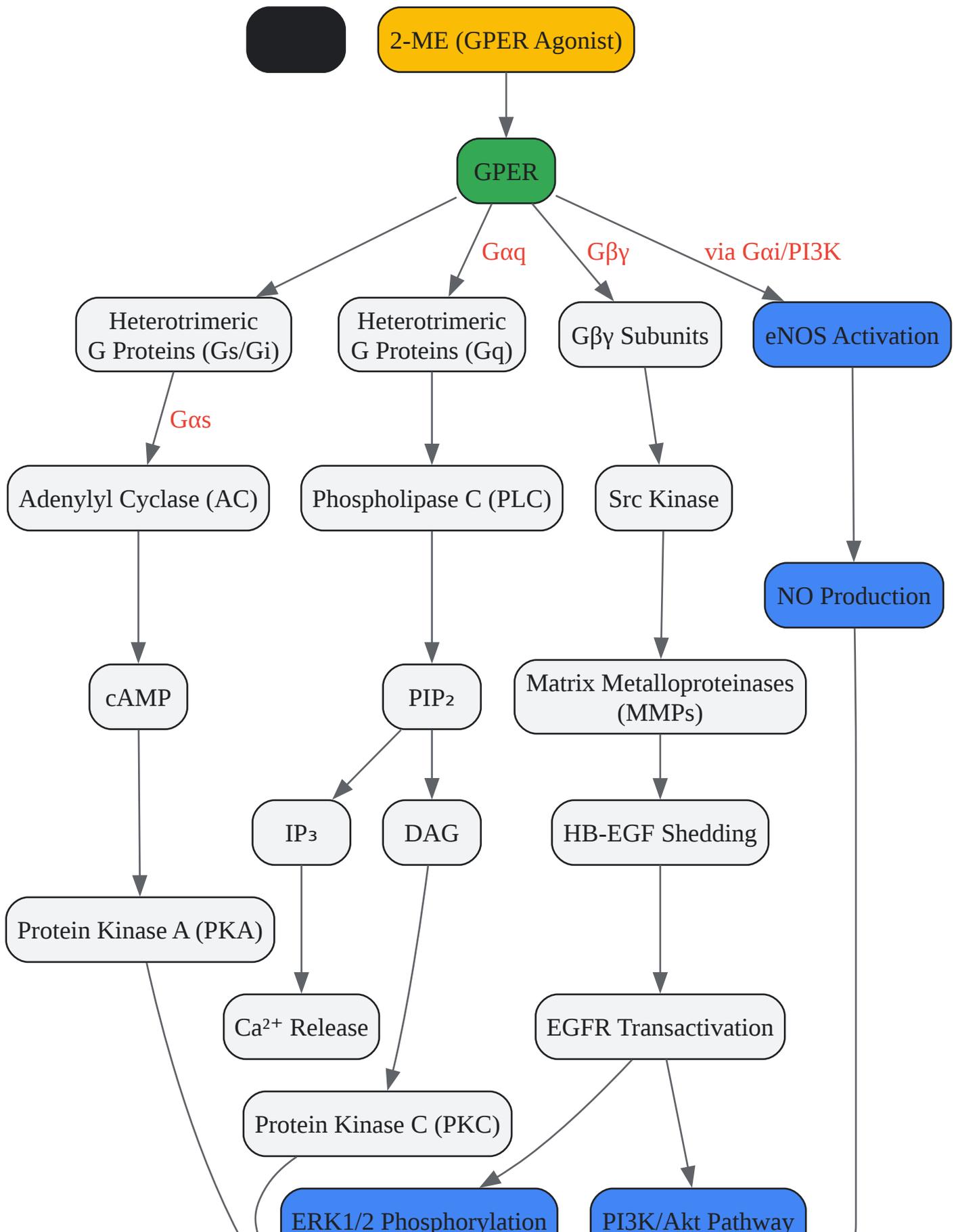
- **Cell Line:** *Spodoptera frugiperda* (Sf9) insect cells.
- **Rationale:** This system was chosen specifically to avoid interference from intrinsic mammalian steroid-binding receptors (e.g., classical estrogen receptors, mineralocorticoid receptors).
- **GPER Expression:** Sf9 cells were transduced with a recombinant GPER baculovirus to engineer high expression levels of the human GPER receptor. Cells were cultured for 48 hours post-infection before being harvested [3].

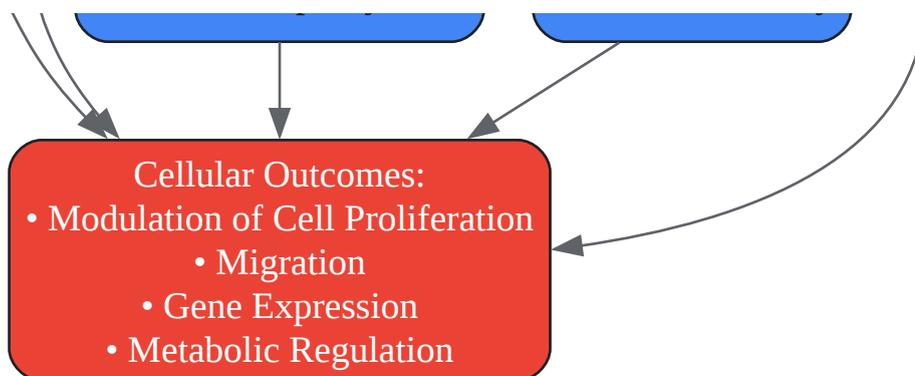
### • 2. Membrane Preparation and Binding Assay:

- **Radioligand:** [<sup>3</sup>H] 2-Methoxyestradiol ([<sup>3</sup>H]2-ME).
- **Rationale for Ligand Choice:** 2-ME was selected because it is a high-potency, GPER-selective agonist, offering advantages over other ligands like estradiol (E2) which has a lower potency and faster off-rate, making binding studies difficult [3].
- **Saturation Binding:** To determine the affinity (K<sub>d</sub>) and density (B<sub>max</sub>) of receptors, [<sup>3</sup>H]2-ME binding was performed at varying concentrations. The study confirmed that binding was **saturable** and **reversible** [3].
- **Competition Binding:** To assess the affinity of other ligands (like aldosterone, E2, G1), the assay measured their ability to compete with [<sup>3</sup>H]2-ME for binding to GPER. This generated the order of potency shown in the table above [3].
- **G Protein Coupling Validation:** As a key control, the hydrolysis-resistant GTP analog, GppNHp, was used. A reduction in high-affinity [<sup>3</sup>H]2-ME binding in the presence of GppNHp is a classic characteristic of agonist binding to a G protein-coupled receptor, confirming the functional integrity of the receptor in the assay system [3].

## 2-ME-GPER Signaling Pathway

While the search results confirm 2-ME is a GPER agonist, a complete, specific pathway for 2-ME was not detailed. The diagram below synthesizes the general rapid signaling pathways activated by GPER agonists, based on the reviewed literature [1] [2] [4]. You can use this as a foundational model.





Click to download full resolution via product page

*Schematic of GPER-mediated rapid, non-genomic signaling. As a GPER agonist, 2-ME is understood to trigger this network, influencing key cellular functions. [1] [2] [4]*

## Key Insights for Researchers

The data highlights several critical points for drug development:

- **High Potency:** 2-ME exhibits superior binding affinity and functional potency at GPER compared to other natural and synthetic ligands, including estradiol and the research agonist G1 [3].
- **Therapeutic Potential:** GPER activation by agonists like 2-ME holds promise for treating metabolic diseases [1] and is implicated in the progression of various cancers, making it a significant therapeutic target [4].
- **Ligand Complexity:** It is crucial to note that many compounds, including the ER antagonist ICI 182,780 (Fulvestrant) and the SERM 4-hydroxytamoxifen, can act as GPER agonists. This cross-talk is a key consideration in endocrine therapy resistance [2] [4] [5].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. in metabolic homeostasis and disease: molecular mechanisms... GPER [translational-medicine.biomedcentral.com]

2. Emerging Roles of GPER in Diabetes and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
3. Correlation of functional and radioligand binding ... [pmc.ncbi.nlm.nih.gov]
4. Frontiers | G Protein-Coupled Estrogen Receptor: A Potential... [frontiersin.org]
5. Decoding estrogen receptor and GPER biology: structural ... [frontiersin.org]

To cite this document: Smolecule. [2-ME G protein-coupled estrogen receptor GPER activity].

Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b548450#2-me-g-protein-coupled-estrogen-receptor-gper-activity]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** info@smolecule.com

**Web:** www.smolecule.com